molecular formula C26H20N2O2S B11978851 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone

Cat. No.: B11978851
M. Wt: 424.5 g/mol
InChI Key: GLQPQLQNNOOEBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Naphthylmethylthio Group: This can be done through nucleophilic substitution reactions, where a naphthylmethylthiol is reacted with a suitable leaving group on the quinazolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Hydroxy or carbonyl derivatives.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-4(3H)-quinazolinone: Lacks the naphthylmethylthio group.

    2-((1-Naphthylmethyl)thio)-4(3H)-quinazolinone: Lacks the methoxyphenyl group.

    4(3H)-Quinazolinone: The simplest form, lacking both the methoxyphenyl and naphthylmethylthio groups.

Uniqueness

3-(4-Methoxyphenyl)-2-((1-naphthylmethyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the methoxyphenyl and naphthylmethylthio groups, which can confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C26H20N2O2S

Molecular Weight

424.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C26H20N2O2S/c1-30-21-15-13-20(14-16-21)28-25(29)23-11-4-5-12-24(23)27-26(28)31-17-19-9-6-8-18-7-2-3-10-22(18)19/h2-16H,17H2,1H3

InChI Key

GLQPQLQNNOOEBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.